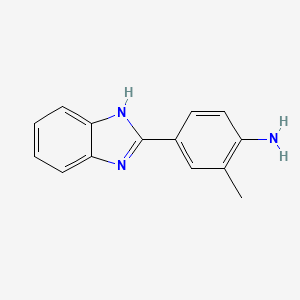

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Description

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a benzimidazole derivative characterized by a 2-methyl-substituted phenylamine group attached to the 2-position of the benzimidazole core. Benzimidazole derivatives are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory activities due to their aromatic and heterocyclic nature, which facilitates diverse molecular interactions .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNKTCAHTQUVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the benzimidazole ring . For instance, heating o-phenylenediamine with 4-aminobenzoic acid in PPA at temperatures ranging from 140°C to 220°C for about 4 hours yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can modify the benzimidazole ring or the attached phenylamine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring or the phenylamine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

Chemical and Biological Properties

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine features a benzimidazole core, which is recognized for its pharmacological importance. This compound is characterized by:

- Chemical Structure : The presence of a benzimidazole nucleus allows it to interact with various biological targets.

- Pharmacophore : Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, antihypertensive, and anti-inflammatory effects.

Synthesis of Complex Derivatives

The compound serves as a building block for synthesizing more complex benzimidazole derivatives. These derivatives are explored for their potential pharmaceutical applications, particularly in drug discovery.

- Synthesis Methodology : The synthesis typically involves reactions between o-phenylenediamine and aromatic carboxylic acids under dehydrating conditions, often utilizing polyphosphoric acid or microwave-assisted techniques to enhance yield and purity.

Research indicates that this compound interacts with biological macromolecules such as proteins and enzymes. Its structural similarity to purine nucleotides enables it to inhibit enzymes involved in nucleic acid synthesis.

- Mechanism of Action : The compound's ability to mimic nucleotide structures allows it to bind selectively to molecular targets, potentially inhibiting critical pathways in cancer and viral infections.

Therapeutic Potential

The therapeutic applications of this compound are vast, particularly in treating various diseases:

- Antitumor Activity : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

- Antiviral Properties : Research is ongoing into the efficacy of these compounds against viral pathogens, particularly in inhibiting viral replication.

Material Science Applications

In addition to its biological applications, this compound is utilized in developing new materials:

- Catalyst Development : The compound can serve as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

- Polymer Chemistry : Its unique properties allow it to be incorporated into polymer matrices for enhanced material characteristics.

Mechanism of Action

The mechanism of action of 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole nucleus can mimic the structure of purine nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA and RNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent . Additionally, the compound’s ability to interact with various receptors can modulate signaling pathways, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Physicochemical Properties

- Melting Point : The parent compound (CAS 2963-77-1) has a high melting point (250°C), attributed to strong intermolecular hydrogen bonding . The 2-methyl substitution in the target compound may slightly lower this due to steric hindrance.

- Lipophilicity: Analogs with alkyl chains (e.g., butylamine) or nonpolar groups (e.g., vinyl) exhibit higher logP values, favoring membrane penetration . The methyl group in the target compound likely increases lipophilicity compared to the unsubstituted phenylamine.

Biological Activity

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoimidazole moiety attached to a 2-methyl-phenylamine structure, with the molecular formula and a molecular weight of approximately 223.27 g/mol . The unique combination of aromatic and nitrogen-containing rings enhances its potential for interaction with various biological targets, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in:

- Anticancer Properties : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies show that it can induce apoptosis in MCF cell lines, suppress tumor growth in animal models, and exhibit IC50 values in the low micromolar range .

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties.

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including heparanase, with reported IC50 values ranging from 0.23 to 0.29 µM, suggesting its potential in treating conditions related to heparanase activity .

The mechanism of action involves the compound's ability to mimic purine nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA and RNA synthesis. This interaction can disrupt cellular processes essential for cancer cell proliferation and survival. Additionally, its structural modifications enhance binding affinity to specific molecular targets, improving therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | Similar structure but different functional group positioning | |

| 4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine | Contains an additional methyl group on the benzoimidazole ring | |

| 4-(1H-Benzothiazol-2-yl)-phenylamine | Shares phenylamine core but has a thiazole instead of benzoimidazole |

This table illustrates how structural variations can impact biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of glioblastoma cell lines (IC50 = 45.2 ± 13.0 µM), indicating its potential as an anticancer agent .

- Enzyme Inhibition Studies : Research showed that derivatives of this compound could effectively inhibit CK1δ kinase activity, which is relevant in cancer therapy .

- Antimicrobial Efficacy : The compound exhibited potent activity against Staphylococcus aureus with an MIC of 0.015 mg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, cyclization using CO₂ under H₂ gas (green chemistry approach) yields benzimidazole cores . Alternatively, condensation reactions with aldehydes or ketones in polar solvents (e.g., DMF or ethanol) at 80–120°C are common. Purity is optimized via recrystallization or column chromatography. Key factors include:

-

Temperature : Higher temperatures (≥100°C) improve cyclization but may degrade sensitive substituents.

-

Catalysts : Acidic (e.g., HCl) or basic conditions influence regioselectivity.

-

Characterization : NMR (¹H/¹³C), IR, and mass spectrometry validate structure .

- Data Table : Synthesis of Related Benzimidazole Derivatives

| Compound (Reference) | Yield (%) | Key Conditions | Characterization Methods |

|---|---|---|---|

| 4b () | N/A | Ethanol reflux, 24 h | ¹H NMR, MS, elemental analysis |

| 3f () | 63 | KBr, 120°C, 6 h | IR, ¹H NMR, elemental analysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve overlapping signals in NMR analysis?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ ~5 ppm). Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Identifies NH stretches (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Cross-verifies purity via C/H/N/O percentages .

Advanced Research Questions

Q. How can researchers evaluate the heparanase inhibitory activity of this compound derivatives, and what methodological considerations are critical for assay design?

- Methodological Answer :

-

Enzyme Assays : Use recombinant heparanase in vitro assays with fluorogenic substrates (e.g., heparan sulfate-linked fluorophores). Measure IC₅₀ values via dose-response curves .

-

Controls : Include known inhibitors (e.g., 1-[4-(1H-Benzoimidazol-2-yl)-phenyl]-urea derivatives) and validate with platelet-derived heparanase .

-

Data Interpretation : Low plasma concentrations (e.g., 5.5 µM in mice) may limit in vivo efficacy despite high in vitro activity; prioritize pharmacokinetic studies early .

- Data Table : Heparanase Inhibition Data from Analogues

| Compound (Reference) | IC₅₀ (µM) | Plasma Conc. (µM) | Notes |

|---|---|---|---|

| N-(4-{[5-(Benzimidazol)... | 0.29 | 5.5 (mice) | Discontinued due to low bioavailability |

Q. What strategies can address contradictory data in the biological activity of this compound across experimental models?

- Methodological Answer :

- Model Variability : Use standardized cell lines (e.g., HEK293 overexpressing heparanase) to reduce inter-lab variability .

- Concentration Gradients : Test multiple doses to identify non-linear effects (e.g., cytotoxicity at high doses masking inhibition).

- Purity Checks : Confirm compound stability via HPLC; degradation products may skew results .

Q. How do structural modifications of this compound impact its photophysical properties, and what experimental approaches quantify these changes?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance fluorescence quenching, while electron-donating groups (e.g., -OCH₃) increase quantum yield .

- Experimental Methods :

- UV-Vis Spectroscopy : Monitor absorption maxima shifts (e.g., 250–350 nm for π→π* transitions).

- Fluorescence Spectroscopy : Measure emission spectra (λₑₓ = 280–320 nm) and quantum yield using quinine sulfate as a standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.